3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1313520-83-0
VCID: VC3013529
InChI: InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3
SMILES: C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-]
Molecular Formula: C9H17N3O3Si
Molecular Weight: 243.33 g/mol

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

CAS No.: 1313520-83-0

Cat. No.: VC3013529

Molecular Formula: C9H17N3O3Si

Molecular Weight: 243.33 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole - 1313520-83-0

Specification

CAS No. 1313520-83-0
Molecular Formula C9H17N3O3Si
Molecular Weight 243.33 g/mol
IUPAC Name trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane
Standard InChI InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3
Standard InChI Key WTWKGNPLTIGCIV-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-]
Canonical SMILES C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-]

Introduction

Chemical Identity and Properties

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is characterized by specific chemical identifiers and physical properties that define its behavior in various applications.

Basic Identification Parameters

The compound can be identified through several standard chemical identifiers:

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number1313520-83-0
Molecular FormulaC₉H₁₇N₃O₃Si
Molecular Weight243.33 g/mol
IUPAC Nametrimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane
Standard InChIInChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3
Standard InChIKeyWTWKGNPLTIGCIV-UHFFFAOYSA-N
Canonical SMILESCSi(C)CCOCN1C=CC(=N1)N+[O-]

The compound belongs to several chemical classes, including 5-membered heterocycles, ethers, organosilicon compounds, and pyrazole derivatives . Its molecular structure reveals a nitro-substituted pyrazole ring with a trimethylsilylethoxymethyl (SEM) protecting group at the N1 position.

Applications in Chemical Research

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several applications in chemical research and synthesis, particularly as a building block for more complex molecules.

Synthetic Intermediate Applications

This compound serves as a valuable synthetic intermediate due to its functionalized structure:

  • The nitro group can be reduced to an amino group, providing a versatile handle for further functionalization

  • The protected pyrazole nitrogen allows for selective reactions at other positions

  • It can serve as a precursor for various substituted pyrazoles with potential biological activities

The SEM protecting group enhances the compound's utility in multi-step syntheses by allowing selective manipulations of other functional groups while maintaining the pyrazole nitrogen in a protected state .

Building Block for Complex Molecules

As a building block, 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can contribute to the synthesis of:

  • Pharmaceutical candidates, particularly those requiring a pyrazole core

  • Agrochemical compounds

  • Specialty materials where heterocyclic components provide specific properties

The compound's reactivity is primarily determined by the electron-withdrawing nitro group and the protected nitrogen, which direct subsequent transformations in predictable ways .

Related Compounds and Derivatives

Several structurally related compounds share similarities with 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, offering insights into the broader family of SEM-protected pyrazoles.

SEM-Protected Pyrazole Analogues

Table 2: Related SEM-Protected Pyrazole Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole133560-57-3C₉H₁₈N₂OSi198.34 g/molLacks nitro group at 3-position
5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole2007081-81-2C₉H₁₆IN₃O₃Si369.23 g/molAdditional iodo substituent at 5-position
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazoleN/AC₁₁H₁₉N₃O₃Si269.37 g/molAdditional vinyl group at 5-position

These related compounds demonstrate the versatility of the SEM-protected pyrazole scaffold for creating various derivatives with different substituents .

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